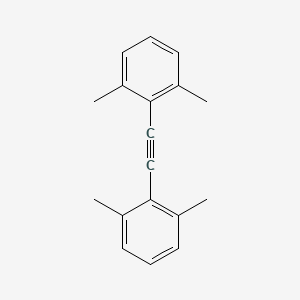
Bis(2,6-dimethylphenyl)ethyne
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Bis(2,6-dimethylphenyl)ethyne: is an organic compound characterized by the presence of two 2,6-dimethylphenyl groups attached to an ethyne (acetylene) moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Bis(2,6-dimethylphenyl)ethyne typically involves the coupling of 2,6-dimethylphenyl groups with an ethyne moiety. One common method is the Sonogashira coupling reaction, which involves the reaction of 2,6-dimethylphenyl iodide with ethyne in the presence of a palladium catalyst and a copper co-catalyst. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation.
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the principles of large-scale organic synthesis can be applied. This includes optimizing reaction conditions for higher yields, using continuous flow reactors, and employing efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Bis(2,6-dimethylphenyl)ethyne can undergo oxidation reactions, typically forming diketone derivatives.
Reduction: Reduction of the ethyne moiety can lead to the formation of Bis(2,6-dimethylphenyl)ethane.
Substitution: The phenyl groups can participate in electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Hydrogen gas in the presence of a palladium or nickel catalyst is often used.
Substitution: Reagents such as nitric acid for nitration or bromine for bromination are employed.
Major Products Formed:
Oxidation: Formation of diketone derivatives.
Reduction: Formation of Bis(2,6-dimethylphenyl)ethane.
Substitution: Formation of nitrated or halogenated derivatives of this compound.
Scientific Research Applications
Chemistry: Bis(2,6-dimethylphenyl)ethyne is used as a building block in the synthesis of more complex organic molecules. Its unique structure makes it a valuable intermediate in organic synthesis and materials science.
Biology and Medicine:
Industry: In the industrial sector, this compound can be used in the production of advanced materials, such as polymers and organic semiconductors. Its ability to undergo various chemical reactions makes it a versatile compound for material science research.
Mechanism of Action
The mechanism of action of Bis(2,6-dimethylphenyl)ethyne in chemical reactions involves the interaction of its ethyne moiety and phenyl groups with various reagents. The ethyne moiety can participate in addition reactions, while the phenyl groups can undergo substitution reactions. The molecular targets and pathways involved depend on the specific reaction conditions and reagents used.
Comparison with Similar Compounds
Bis(2,4-dimethylphenyl)ethyne: Similar structure but with different substitution pattern on the phenyl rings.
Bis(3,5-dimethylphenyl)ethyne: Another isomer with methyl groups at different positions on the phenyl rings.
Bis(2,6-diethylphenyl)ethyne: Similar compound with ethyl groups instead of methyl groups.
Uniqueness: Bis(2,6-dimethylphenyl)ethyne is unique due to the specific positioning of the methyl groups on the phenyl rings, which can influence its reactivity and physical properties. This specific substitution pattern can affect the compound’s steric and electronic properties, making it distinct from other similar compounds.
Properties
CAS No. |
919988-13-9 |
|---|---|
Molecular Formula |
C18H18 |
Molecular Weight |
234.3 g/mol |
IUPAC Name |
2-[2-(2,6-dimethylphenyl)ethynyl]-1,3-dimethylbenzene |
InChI |
InChI=1S/C18H18/c1-13-7-5-8-14(2)17(13)11-12-18-15(3)9-6-10-16(18)4/h5-10H,1-4H3 |
InChI Key |
UAHHACIBZVDQAX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=CC=C1)C)C#CC2=C(C=CC=C2C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


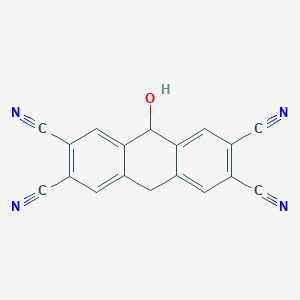
![1-(2-{[6-(Naphthalen-1-yl)pyridin-3-yl]oxy}ethyl)pyrrolidine-2,5-dione](/img/structure/B12624847.png)
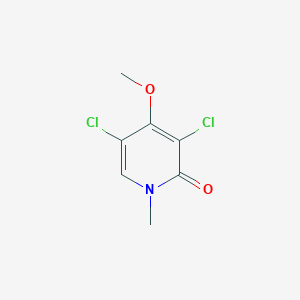

![{[2-Hydroxy-5-methyl-3-(nitromethyl)phenyl]methyl}phosphonic acid](/img/structure/B12624863.png)
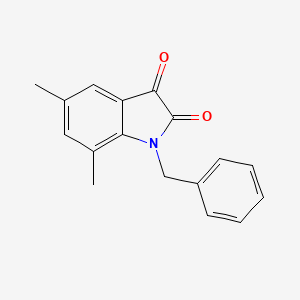
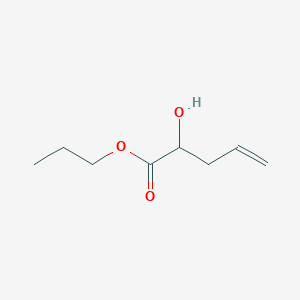


![[2-[(8S,9S,10R,11S,13S,14S,17R)-11,17-dihydroxy-10,13-dimethyl-3-oxo-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-oxoethyl] 4-[2-(4-hydroxyphenyl)ethylamino]-4-oxobutanoate](/img/structure/B12624896.png)
![4-[1-Amino-3-(morpholin-4-yl)-3-oxopropyl]-N-(pyridin-4-yl)benzamide](/img/structure/B12624899.png)
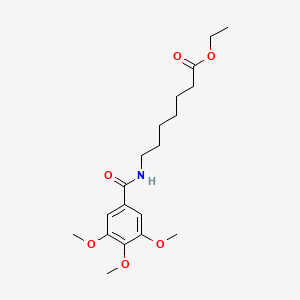
![(4R)-4-Ethyl-2-[6-(tetradecyloxy)naphthalen-2-yl]-4,5-dihydro-1,3-oxazole](/img/structure/B12624911.png)
![N-{4-[(Benzyloxy)methyl]cyclohexyl}cycloheptanamine](/img/structure/B12624929.png)
